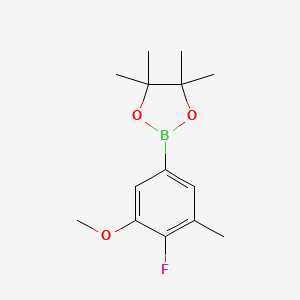

4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-30-3 . It has a molecular weight of 266.12 and its IUPAC name is 2-(4-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a solid at room temperature .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BFO3/c1-9-7-10(8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, including this compound, can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of Lipophilic-Tailed Monocationic Inhibitors

The compound is used in the preparation of lipophilic-tailed monocationic inhibitors . These inhibitors are often used in the study of various biological processes and can be tailored to inhibit specific enzymes or pathways.

Stereoselective Desymmetrizing Rhodium-Catalyzed Allylic Arylation

It is used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . This process is important in the field of synthetic chemistry for the creation of complex molecules with high stereochemical control.

Solvent-Free Catalytic C-H Functionalization Reactions

The compound is used in solvent-free catalytic C-H functionalization reactions . This is a type of reaction that involves the conversion of a C-H bond into a C-C, C-N, C-O, or C-X bond in the absence of a solvent.

Homocoupling Reactions

It is used in homocoupling reactions . Homocoupling is a type of chemical reaction where two identical organic substrates are joined together. This is a key reaction in the synthesis of biaryls, which are important structural units in pharmaceuticals and organic materials.

Suzuki-Miyaura Cross-Coupling and Heck Reactions Under Air

The compound is used in Suzuki-Miyaura cross-coupling and Heck reactions under air . These are two powerful tools for the formation of carbon-carbon bonds, widely used in organic synthesis for the construction of complex organic molecules.

Protodeboronation in Total Synthesis

The compound is used in the protodeboronation process, which has been applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Protodeboronation is a reaction that involves the removal of a boron group from an organoboron compound.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This reaction is used to form carbon-carbon bonds between two different partners: an organoboron compound (like our compound) and an organic halide .

Pharmacokinetics

It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This makes it a valuable tool in the field of organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be taken into account when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

2-(4-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-9-7-10(8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFZKFJRGCFNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)